molecular formula C9H18N2O2 B11728612 tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate CAS No. 2231670-05-4

tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate

Cat. No.: B11728612
CAS No.: 2231670-05-4
M. Wt: 186.25 g/mol
InChI Key: KMNTYEYDNBONGP-ULUSZKPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2R)-3-amino-2-methylazetidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a tert-butyl group, an amino group, and a methylazetidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl esters with amino acid derivatives. One common method is the addition of tert-butanol to protected amino acids using anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . This method provides good yields and tolerates a variety of amino acid side chains and substituents.

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The use of tert-butyl hydroperoxide in the presence of benzyl cyanides under metal-free conditions is another efficient method for the preparation of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-3-amino-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide is commonly used.

    Substitution: α,α-Dichlorodiphenylmethane and SnCl2 are typical reagents.

Major Products

The major products formed from these reactions include various esters and amides, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can facilitate the cleavage of C-O bonds in carbamates, carbonates, esters, and ethers under mild conditions . This reactivity is crucial for its role in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2R)-3-amino-2-methylazetidine-1-carboxylate is unique due to its combination of a tert-butyl group, an amino group, and a methylazetidine ring. This combination provides it with distinct reactivity patterns and applications in various fields of research and industry.

Properties

CAS No.

2231670-05-4

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3/t6-,7?/m1/s1

InChI Key

KMNTYEYDNBONGP-ULUSZKPHSA-N

Isomeric SMILES

C[C@@H]1C(CN1C(=O)OC(C)(C)C)N

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.